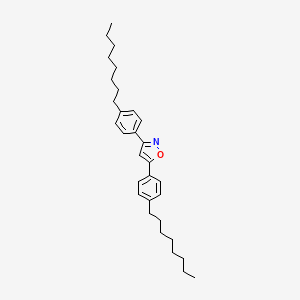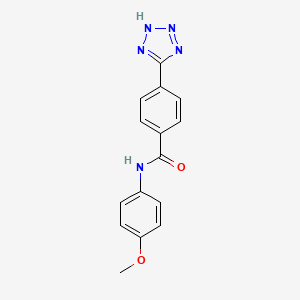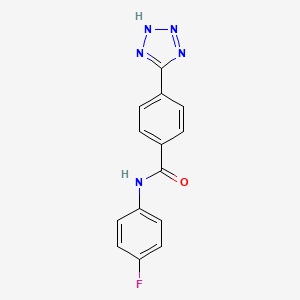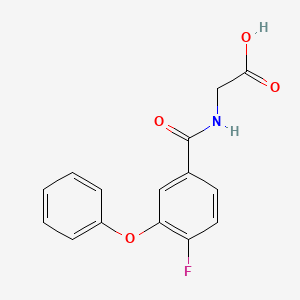
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a cyano group, and a glycinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyanophenylboronic acid pinacol ester with N,N~2~,N~2~-trimethylglycinamide under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of significant quantities. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido-[1,2-a]Benzimidazoles: These compounds share the amino and cyano groups and have shown notable anticancer activity.
4-Cyano Pyrazole: Similar in having a cyano group, this compound is used in various chemical syntheses.
(4-Amino-3-cyanophenyl)boronic acid pinacol ester: Shares the amino and cyano groups and is used as a precursor in organic synthesis.
Uniqueness
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
652139-79-2 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N-(4-amino-3-cyanophenyl)-2-(dimethylamino)-N-methylacetamide |
InChI |
InChI=1S/C12H16N4O/c1-15(2)8-12(17)16(3)10-4-5-11(14)9(6-10)7-13/h4-6H,8,14H2,1-3H3 |
InChI-Schlüssel |
VQQDLVAJOYBLQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)


![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)




![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
